

"N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine" molecular weight

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Compound of Interest

Compound Name: *N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine*

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An In-depth Technical Guide on the Molecular Properties of **N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine**

This technical guide provides a comprehensive overview of the molecular weight and related physicochemical properties of the chemical compound **N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Identity and Structure

N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine is an organic compound featuring a tetrahydropyran ring substituted at the 2-position with an N-methylmethanamine group. While specific data for this exact isomer is not widely published, its properties can be reliably determined from its chemical formula, which it shares with its isomers, such as Tetrahydro-N-methyl-2H-pyran-4-methanamine.^[1] The chemical formula for this compound is C₇H₁₅NO.^[1]

Physicochemical Properties

The key quantitative data for **N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine** and its isomer are summarized in the table below. The molecular weight is a critical parameter for chemical identification, reaction stoichiometry, and pharmacological modeling.

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO	[1]
Molecular Weight	129.20 g/mol	[1]
Exact Mass	129.115364102 Da	[1]
IUPAC Name	N-methyl-1-(oxan-2-yl)methanamine	

Note: Data is based on the isomeric compound Tetrahydro-N-methyl-2H-pyran-4-methanamine, as computed by PubChem.[1]

Determination of Molecular Weight: Experimental Protocol

The molecular weight of a compound like **N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine** is typically determined experimentally using mass spectrometry. Below is a generalized protocol for this analysis.

Objective: To determine the molecular weight of the analyte with high precision.

Instrumentation:

- High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
- Liquid Chromatography system (for sample introduction, optional)
- Syringe pump

Materials:

- Analyte sample
- High-purity solvents (e.g., methanol, acetonitrile, water)
- Volatile acid (e.g., formic acid) for promoting ionization

Procedure:

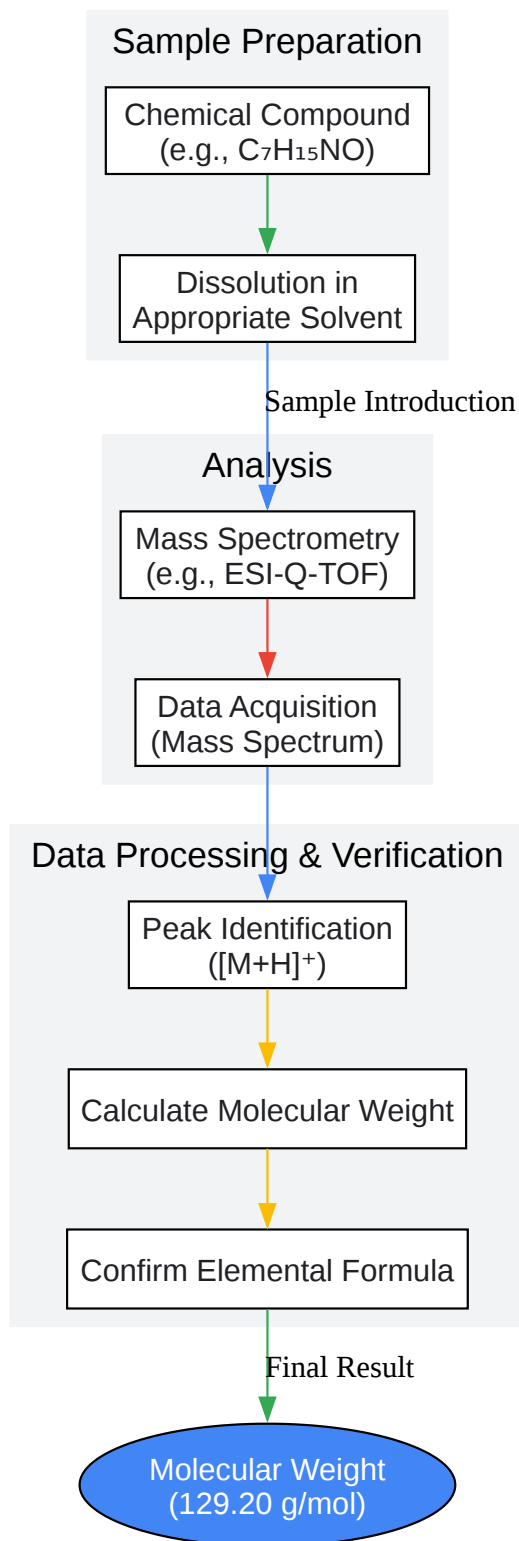
- Sample Preparation:
 - Prepare a dilute solution of the analyte (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
 - Ensure the sample is fully dissolved. Sonication may be used if necessary.
- Instrumentation Setup:
 - Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
 - Set the ionization source parameters. For this compound, Electrospray Ionization (ESI) in positive mode is appropriate due to the presence of the basic amine group, which is readily protonated.
 - Set the mass analyzer to scan a relevant mass range (e.g., m/z 50-500).
- Sample Introduction:
 - The prepared sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography system.
- Data Acquisition:
 - Acquire the mass spectrum. The protonated molecule $[\text{M}+\text{H}]^+$ is expected to be the most abundant ion.
 - For the formula $\text{C}_7\text{H}_{15}\text{NO}$, the expected m/z for the $[\text{M}+\text{H}]^+$ ion would be approximately 130.123.
- Data Analysis:
 - Identify the peak corresponding to the $[\text{M}+\text{H}]^+$ ion in the mass spectrum.

- The high-resolution instrument will provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
- Subtract the mass of a proton (1.007276 Da) from the measured m/z of the $[M+H]^+$ ion to determine the experimental molecular weight of the neutral molecule.

Workflow and Data Visualization

As there are no established signaling pathways involving **N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine**, the following diagram illustrates a generalized workflow for the determination and characterization of a chemical compound's molecular weight.

Workflow for Molecular Weight Determination

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Caption: A flowchart illustrating the standard procedure for determining the molecular weight of a chemical compound.

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References

- 1. Tetrahydro-N-methyl-2H-pyran-4-methanamine | C₇H₁₅NO | CID 22225668 - PubChem [pubchem.ncbi.nlm.nih.gov]
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